molecular formula C31H34N6O8S2 B2683840 ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 309968-35-2

ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2683840
CAS No.: 309968-35-2
M. Wt: 682.77
InChI Key: NNZYONPSSWLVLD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as triazole, sulfanyl, and benzoate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent.

    Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the benzoate moiety: This step may involve esterification reactions using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate: Similar in having an ethyl ester group but differs in the core structure and functional groups.

    4-(2-(dimethylamino)ethyl)phenol sulfate dihydrate: Shares some functional groups but has a different overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O8S2/c1-6-45-30(40)21-7-11-22(12-8-21)33-28(38)19-46-31-35-34-27(37(31)25-17-23(43-4)13-16-26(25)44-5)18-32-29(39)20-9-14-24(15-10-20)47(41,42)36(2)3/h7-17H,6,18-19H2,1-5H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZYONPSSWLVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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